SCIO-469 - 309913-83-5

SCIO-469

Catalog Number: EVT-283223
CAS Number: 309913-83-5
Molecular Formula: C27H30ClFN4O3
Molecular Weight: 513.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCIO-469 (SCIO-469) is a small molecule, ATP-competitive inhibitor of the p38α MAPK, exhibiting high selectivity for p38α with an IC50 of 9 nM []. It has been investigated extensively in preclinical and clinical research for its potential anti-inflammatory effects in various diseases, including rheumatoid arthritis, multiple myeloma, myelodysplastic syndromes, and osteoarthritis.

SD-282

Compound Description: SD-282 is a structural analog of SCIO-469 and is also an indole-5-carboxamide, ATP-competitive inhibitor of p38α MAPK []. In vivo studies demonstrated that SD-282 significantly reduced both RPMI-8226 tumor growth and angiogenesis. Additionally, SD-282 treatment significantly reduced the expression of heat-shock protein-27 (HSP-27) and phospho-p38 in tumor cells [].

Neflamapimod (VX-745)

Compound Description: Neflamapimod is a structurally dissimilar p38α/β inhibitor []. While preclinical PET imaging studies in rodents showed that neflamapimod did not displace [11C]Talmapimod uptake in the brain, in vitro studies using digital autoradiography in fresh-frozen rodent brain tissue showed neflamapimod could marginally decrease the total [11C]Talmapimod signal [].

SB203580

Compound Description: SB203580 is a selective inhibitor of both the α and β isoforms of p38 MAPK []. In isolated rat heart preparations, pretreatment with SB203580 abolished the cardioprotective effects of carbon monoxide-releasing molecule-2 (CORM-2), which is mediated by p38β activation [].

TAK-715

Compound Description: TAK-715 is a clinical candidate that inhibits p38α function []. X-ray crystallography studies revealed the binding interactions between TAK-715 and p38α [].

Source and Classification

Talmapimod is classified as a small molecule inhibitor and is specifically designed to inhibit the p38 alpha MAPK isoform. It was developed through a series of structure-activity relationship studies aimed at optimizing selectivity and efficacy against this kinase. The compound has been synthesized in various forms, including radiolabeled versions for imaging studies, highlighting its versatility in both therapeutic and research contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of Talmapimod involves several key steps, often starting from commercially available starting materials. A typical synthetic route includes the following:

  1. Starting Materials: Common reagents such as 2-vinylbenzoic acid are utilized.
  2. Reagents: Iodine and solvents like acetonitrile are employed for reactions under controlled conditions.
  3. Purification: After reaction completion, products are purified using techniques such as recrystallization or column chromatography.

For example, one synthesis method described involves adding iodine to a solution of 2-vinylbenzoic acid, followed by extraction with ethyl acetate and purification to yield Talmapimod as a white solid with a melting point of approximately 86.9 – 88.4 °C .

Molecular Structure Analysis

Structure and Data

Talmapimod has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the p38 MAPK enzyme. The molecular formula is C20H21ClN2O2, with a molecular weight of approximately 358.85 g/mol. Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Piperazine Moiety: Enhancing solubility and bioavailability.
  • Chlorobenzyl Group: Important for binding affinity.

Nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the structure, providing detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Talmapimod's synthesis can involve various chemical reactions, including:

  • Halogenation: Introduction of halogens into organic compounds.
  • Nucleophilic Substitution: Replacing one functional group with another, critical for forming the piperazine ring.
  • Condensation Reactions: Forming larger molecules from smaller reactants.

These reactions often require careful control of temperature, pressure, and reaction times to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

Talmapimod exerts its pharmacological effects primarily through the inhibition of p38 MAPK activity. The mechanism involves:

  1. Binding Affinity: Talmapimod binds selectively to the ATP-binding site of p38 MAPK, preventing phosphorylation of downstream substrates involved in inflammatory signaling.
  2. Downstream Effects: Inhibition leads to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

This action results in reduced inflammation and modulation of immune responses, making it beneficial in treating conditions like rheumatoid arthritis and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 86.9 – 88.4 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Talmapimod exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It reacts with nucleophiles due to the presence of electrophilic centers within its structure.

These properties are essential for determining the compound's formulation and delivery methods in therapeutic applications .

Applications

Scientific Uses

Talmapimod has several promising applications in scientific research and medicine:

  1. Neurodegenerative Diseases: Investigated for its potential in treating conditions like Alzheimer's disease by modulating neuroinflammation.
  2. Autoimmune Disorders: Evaluated for efficacy in diseases characterized by excessive inflammatory responses.
  3. Imaging Studies: Radiolabeled versions have been used in positron emission tomography (PET) imaging to study p38 MAPK activity in vivo, aiding in understanding disease mechanisms .
Introduction to Talmapimod as a Polypharmacological Agent

Historical Development and Structural Evolution from Early p38α MAPK Inhibitors

Talmapimod (SCIO-469) emerged from systematic optimization of early p38α mitogen-activated protein kinase (MAPK) inhibitors during the late 1990s and early 2000s. Developed by Scios Inc. (later acquired by Johnson & Johnson), this orally bioavailable small molecule originated from compound 2 (structure undisclosed), undergoing significant structural refinement to enhance both potency and kinase selectivity [1] [3]. The evolutionary path yielded a distinctive chiral piperazine backbone featuring (2S,5R)-stereochemistry, coupled with an indole-carboxamide pharmacophore that enables specific interactions within the ATP-binding pocket of p38α [5] . This molecular architecture distinguishes talmapimod from earlier clinical candidates like VX-745 (pyrimido-pyridazinone) and BIRB-796 (diaryl urea), which exhibited different binding modes and safety profiles [3] [6].

Talmapimod demonstrates exceptional target specificity with an IC₅₀ of 9 nM against p38α and approximately 90 nM against the closely related p38β isoform. Crucially, it maintains >2000-fold selectivity over other kinases, including JNK1, ERK2, and LCK, as demonstrated in comprehensive kinase panel screenings [2] [3] . This selectivity profile represented a significant advancement over first-generation inhibitors that often exhibited off-target kinase interactions. The compound's molecular weight of 512.2 g/mol and calculated XLogP of 4.16 align with Lipinski's rule parameters, supporting favorable drug-like properties and oral bioavailability essential for chronic inflammatory conditions [5] .

Table 1: Selectivity Profile of Talmapimod Against Kinase Targets

Kinase TargetIC₅₀ ValueSelectivity Fold vs p38α
p38α MAPK9 nM1 (reference)
p38β MAPK90 nM10
ERK2>10 µM>1,111
JNK1>10 µM>1,111
LCK>10 µM>1,111

Role in Addressing Multi-Target Inflammatory and Oncogenic Pathways

Talmapimod exemplifies deliberate polypharmacology through its ability to simultaneously modulate multiple nodes within interconnected signaling networks. While primarily characterized as a p38α inhibitor, its biological impact extends beyond singular pathway inhibition. In cellular models, talmapimod significantly suppresses lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. Mechanistically, it achieves this through dual-pathway interference: direct inhibition of p38α kinase activity and consequent downstream suppression of nuclear factor kappa B (NF-κB) signaling [1] [3]. This concerted action disrupts the amplification loop between inflammation and oncogenesis, positioning talmapimod as a promising candidate for inflammation-driven malignancies.

Structural biology studies reveal that talmapimod binds the ATP-pocket of p38α in a DFG-in conformation, competitively inhibiting phosphorylation while inducing conformational changes that expose the phospho-threonine 180 residue. This unique allosteric effect facilitates phosphatase access (particularly WIP1/PPM1D), accelerating enzyme dephosphorylation and inactivation—a dual-action inhibitory mechanism [6]. The compound's polypharmacological potential is further evidenced by structurally related analogues (e.g., compound 6n) that exhibit dual enzymatic inhibition against both p38α (IC₅₀ = 1.95 µM) and COX-2 (IC₅₀ = 0.036 µM), underscoring the feasibility of designing single molecules that co-target inflammatory drivers [1].

Table 2: Molecular Interactions Underlying Talmapimod's Polypharmacology

Biological TargetInteraction TypeFunctional Consequence
p38α ATP-binding siteCompetitive inhibitionBlocks kinase phosphorylation
Activation loop (pT180)Allosteric exposureAccelerates WIP1 phosphatase dephosphorylation
NF-κB signalingDownstream suppressionReduces transcription of pro-inflammatory genes
COX-2 enzymeIndirect suppressionDecreases prostaglandin synthesis

Position in Modern Drug Discovery: Bridging Selective Targeting and Polypharmacology

Talmapimod occupies a pivotal conceptual space in contemporary pharmacology, bridging the historical dichotomy between highly selective "magic bullet" agents and promiscuous multi-target drugs. Its development coincided with the recognition that complex diseases—especially chronic inflammatory disorders and cancers—involve redundant signaling pathways that cannot be adequately controlled through single-target inhibition [1] [7]. Clinical experiences with talmapimod and related p38 inhibitors (e.g., pamapimod, dilmapimod) revealed limitations of monotherapy in rheumatoid arthritis, prompting the field to reconsider polypharmacological approaches [3]. This paradigm shift acknowledges that strategically designed multi-target agents may offer superior efficacy by addressing disease complexity while minimizing the pharmacokinetic and drug-interaction challenges inherent to combination therapies [1] [7].

The compound's journey through clinical development illustrates both challenges and opportunities in polypharmacology. Phase II trials in myelodysplastic syndrome (MDS) demonstrated tolerability at 90-360 mg daily doses but limited efficacy, suggesting inadequate pathway modulation at tested concentrations [3] [5]. Similarly, rheumatoid arthritis trials showed transient reductions in C-reactive protein (CRP) without sustained clinical improvement, potentially indicating compensatory pathway activation [3] [5]. These outcomes underscore the importance of optimizing polypharmacological profiles early in drug discovery, as emphasized by researchers at The Institute of Cancer Research: "The polypharmacology of a drug can change during the course of drug discovery... off-target effects should be monitored from a much earlier stage" [7].

Modern computational approaches now enable rational design of next-generation talmapimod-inspired compounds. In silico polypharmacology prediction tools can map off-target landscapes during lead optimization, potentially allowing deliberate incorporation of beneficial multi-target actions (e.g., concurrent p38α/COX-2 inhibition) while eliminating undesirable off-target interactions [1] [7]. This strategy represents an evolution from talmapimod's primarily p38-focused design toward intentionally engineered multi-target agents that leverage synergistic node inhibition within disease-relevant networks. Such approaches may fulfill the promise of polypharmacology: drugs that combine the precision of targeted therapies with the broad pathway control of combination regimens [1] [6] [7].

Table 3: Clinical Outcomes of Talmapimod in Phase II Trials

Clinical IndicationKey FindingsOutcome Interpretation
Rheumatoid Arthritis (30-100 mg/day)No significant ACR20 improvement vs placebo; transient CRP reductionInsufficient pathway modulation for monotherapy efficacy
Myelodysplastic Syndrome (90-360 mg/day)Tolerable but minimal bone marrow/cytogenetic responsesLimited disease-modifying activity at tested doses
Multiple Myeloma (preclinical models)Reduced tumor burden and osteolytic lesionsPotential application in inflammation-driven malignancies

Properties

CAS Number

309913-83-5

Product Name

Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N

SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.